7-Oxabicyclo[4.1.0]heptane-hydrogen chloride
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Overview
Description
7-Oxabicyclo[4.1.0]heptane-hydrogen chloride is a chemical compound with the molecular formula C6H10O·HCl. It is a bicyclic ether, specifically an epoxide, which is a three-membered cyclic ether. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Oxabicyclo[4.1.0]heptane-hydrogen chloride can be synthesized through the epoxidation of cyclohexene. The reaction typically involves the use of a peracid, such as peracetic acid or m-chloroperbenzoic acid, in an organic solvent like dichloromethane. The reaction conditions usually require a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion to the epoxide .
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow epoxidation of cyclohexene using a peracid in a reactor system. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo[4.1.0]heptane-hydrogen chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The epoxide ring is highly strained and reactive towards nucleophiles, leading to ring-opening reactions.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Oxidation: Further oxidation can lead to the formation of diols or other oxygenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include water, alcohols, and amines. The reactions are typically carried out in the presence of a catalyst such as a Lewis acid (e.g., boron trifluoride) at room temperature.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide are employed under controlled conditions.
Major Products
Nucleophilic Substitution: The major products are ring-opened alcohols or amines.
Reduction: The major product is cyclohexanol.
Oxidation: The major products are diols or other oxygenated derivatives.
Scientific Research Applications
7-Oxabicyclo[4.1.0]heptane-hydrogen chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and as a building block for pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[4.1.0]heptane-hydrogen chloride involves its reactivity as an epoxide. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Cyclohexene oxide: Similar in structure but lacks the hydrogen chloride component.
1,2-Epoxycyclohexane: Another epoxide with a similar ring structure.
Tetramethyleneoxirane: A related bicyclic ether with different substituents.
Uniqueness
7-Oxabicyclo[4.1.0]heptane-hydrogen chloride is unique due to its combination of a bicyclic ether structure and the presence of hydrogen chloride. This combination imparts distinct reactivity and properties, making it valuable in specific chemical and industrial applications .
Properties
CAS No. |
874108-17-5 |
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Molecular Formula |
C6H11ClO |
Molecular Weight |
134.60 g/mol |
IUPAC Name |
7-oxabicyclo[4.1.0]heptane;hydrochloride |
InChI |
InChI=1S/C6H10O.ClH/c1-2-4-6-5(3-1)7-6;/h5-6H,1-4H2;1H |
InChI Key |
GHSDWAZVIBSVON-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)O2.Cl |
Origin of Product |
United States |
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